2-Ethylaminomethyl-benzonitrile chemical structure and properties
2-Ethylaminomethyl-benzonitrile chemical structure and properties
The following technical monograph provides an in-depth analysis of 2-[(Ethylamino)methyl]benzonitrile , a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.
[1]
Executive Summary
2-[(Ethylamino)methyl]benzonitrile (CAS: 1016510-64-7) is a bifunctional aromatic building block characterized by an ortho-substituted benzonitrile core and a secondary ethylaminomethyl moiety.[1][2] It serves as a pivotal pharmacophore in medicinal chemistry, most notably as the "eastern" wing of the blockbuster type-2 diabetes drug Alogliptin (Nesina). Its structural duality—offering a reactive secondary amine for coupling and a nitrile group for hydrogen bonding or further derivatization—makes it indispensable in the design of bioactive heterocycles, including acetylcholinesterase (AChE) inhibitors.
Chemical Identity & Structural Analysis[3][4][5]
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 2-[(Ethylamino)methyl]benzonitrile |
| Common Synonyms | N-Ethyl-2-cyanobenzylamine; alpha-Ethylamino-o-tolunitrile |
| CAS Number (Free Base) | 1016510-64-7 |
| CAS Number (HCl Salt) | 1208685-24-8 |
| Molecular Formula | C₁₀H₁₂N₂ |
| Molecular Weight | 160.22 g/mol |
| SMILES | CCNCC1=CC=CC=C1C#N |
Structural Logic
The molecule features a benzene ring substituted at the 1 and 2 positions (ortho-pattern).
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Electronic Effects: The nitrile group (-CN) at position 1 is strongly electron-withdrawing (induction and resonance), deactivating the ring but increasing the acidity of the benzylic protons at position 2.
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Steric Environment: The ortho positioning creates a "kinked" geometry. This steric proximity is crucial in drug binding pockets (e.g., the S1 subsite of DPP-4), where the nitrile often engages in pi-stacking or polar interactions while the amine directs the scaffold orientation.
Physicochemical Profile
Note: Experimental data for this specific intermediate is proprietary in many contexts. Values below represent a synthesis of available MSDS data and computational predictions based on structural analogs (e.g., 2-cyanobenzyl amine).
| Property | Value / Description | Source/Note |
| Physical State | Pale yellow oil (Free base) / White crystalline solid (HCl salt) | Observed in benzylamine analogs |
| Boiling Point | ~268°C (Predicted) | @ 760 mmHg |
| Melting Point | 180–185°C (HCl salt) | Typical for benzylamine hydrochlorides |
| Density | 1.05 ± 0.1 g/cm³ | Predicted |
| pKa (Conjugate Acid) | ~9.2–9.5 | Basic secondary amine |
| LogP | 1.8–2.1 | Lipophilic, amenable to membrane permeability |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (Free base) | Salt form is water-soluble |
Synthetic Pathways
Two primary routes exist for the synthesis of 2-[(ethylamino)methyl]benzonitrile. The choice depends on reagent availability and scale.
Route A: Nucleophilic Substitution (Alkylation)
This is the industrial standard for Alogliptin synthesis. It involves the direct displacement of a leaving group on the benzylic carbon by ethylamine.
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Precursor: 2-Cyanobenzyl bromide (or chloride).
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Reagent: Ethylamine (excess).
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Conditions: THF or DMF, K₂CO₃ base, 0°C to RT.
Protocol:
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Dissolve 2-cyanobenzyl bromide (1.0 eq) in anhydrous THF.
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Add K₂CO₃ (2.0 eq) to act as an acid scavenger.
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Add Ethylamine (2.0 M in THF, 3.0 eq) dropwise at 0°C to prevent over-alkylation (formation of tertiary amine).
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Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
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Workup: Filter inorganic salts. Concentrate filtrate. Dissolve residue in DCM, wash with water.
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Purification: Isolate as HCl salt by adding 4M HCl in dioxane.
Route B: Reductive Amination
Preferred for laboratory-scale discovery chemistry due to milder conditions and avoidance of lachrymatory benzyl halides.
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Precursor: 2-Cyanobenzaldehyde.
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Reagent: Ethylamine + Reducing agent (NaBH₄ or NaBH(OAc)₃).
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Mechanism: Formation of imine intermediate followed by hydride reduction.
Figure 1: Comparative synthetic pathways.[3][4][5] Route A (bottom) uses substitution; Route B (top) uses reductive amination.
Applications in Drug Discovery[12]
The Alogliptin Connection
The most critical application of this molecule is as the precursor to Alogliptin , a selective DPP-4 inhibitor used to treat Type 2 Diabetes.
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Mechanism: The secondary amine of 2-[(ethylamino)methyl]benzonitrile attacks the chlorouracil core (specifically 6-chloro-3-methyluracil) to form the final drug scaffold.
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Role of the Nitrile: The nitrile group does not participate in the reaction but is essential for the drug's pharmacodynamics, interacting with the Arg205 and Glu206 residues in the DPP-4 active site.
Figure 2: Role of the target molecule in the convergent synthesis of Alogliptin.
Acetylcholinesterase (AChE) Inhibitors
Research indicates that ortho-substituted benzylamine derivatives serve as effective spacers in dual-binding site AChE inhibitors. The ethylamino group provides flexibility, allowing the inhibitor to span the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.
Analytical Characterization
To validate the identity of synthesized material, the following spectroscopic signals are diagnostic:
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¹H NMR (400 MHz, CDCl₃):
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δ 7.6–7.3 ppm (m, 4H): Aromatic protons (distinct ortho splitting).
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δ 3.95 ppm (s, 2H): Benzylic methylene (-CH ₂-NH-). Key diagnostic singlet.
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δ 2.70 ppm (q, 2H): Ethyl methylene (-NH-CH ₂-CH₃).
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δ 1.15 ppm (t, 3H): Ethyl methyl (-CH₂-CH ₃).
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IR Spectroscopy:
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2220 cm⁻¹: Sharp, distinct nitrile (C≡N) stretch.
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3300–3500 cm⁻¹: Weak N-H stretch (secondary amine).
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Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled. | Use in a fume hood. |
| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319).[3] | Wear nitrile gloves and safety goggles. |
| Reactivity | Incompatible with strong oxidizing agents and strong acids. | Store under inert atmosphere (Argon/Nitrogen). |
Storage: Keep container tightly closed in a dry and well-ventilated place. The free base absorbs CO₂ from air (carbamate formation); storage as the HCl salt is recommended for long-term stability.
References
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Guidechem. (2025). 2-[(Ethylamino)methyl]benzonitrile - CAS 1016510-64-7.[1][2] Retrieved from
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National Institutes of Health (NIH). (2025). Synthesis of Cholinesterase Inhibitors and Quinazoline-2,4-Diones. PubChem.[6][7][8][9] Retrieved from
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European Patent Office. (2016). Process for the Preparation of Alogliptin (EP 3292112 B1). Retrieved from
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American Chemical Society (ACS). (2025). Accelerating Hit-To-Lead Optimization of SARS-CoV-2 Mpro Inhibitors. Journal of Medicinal Chemistry. Retrieved from
-
BenchChem. (2025). Synthesis of Benzylamine Derivatives from 4-(Aminomethyl)-3-methylbenzonitrile. Retrieved from
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